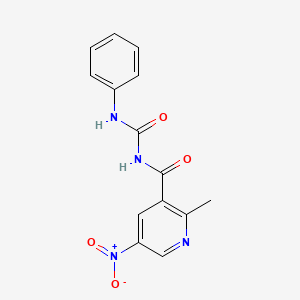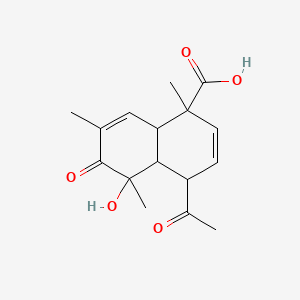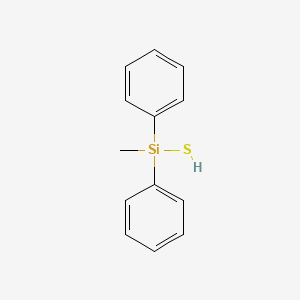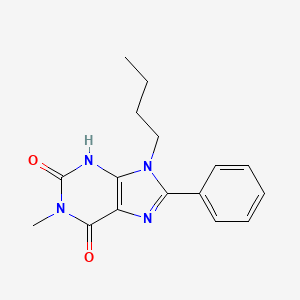
1-tert-Butoxy-4-(chlorosulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butoxy-4-(chlorosulfanyl)benzene is an organic compound characterized by a benzene ring substituted with a tert-butoxy group and a chlorosulfanyl group
Méthodes De Préparation
The synthesis of 1-tert-Butoxy-4-(chlorosulfanyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative, such as 1-tert-butoxybenzene.
Chlorosulfanyl Substitution: The tert-butoxybenzene undergoes a substitution reaction with a chlorosulfanyl reagent under controlled conditions to introduce the chlorosulfanyl group.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-tert-Butoxy-4-(chlorosulfanyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation and Reduction: The chlorosulfanyl group can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product.
Applications De Recherche Scientifique
1-tert-Butoxy-4-(chlorosulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their potential biological activities.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-tert-Butoxy-4-(chlorosulfanyl)benzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the tert-butoxy group can activate the benzene ring towards electrophilic attack, while the chlorosulfanyl group can influence the reactivity through inductive and resonance effects.
Comparaison Avec Des Composés Similaires
1-tert-Butoxy-4-(chlorosulfanyl)benzene can be compared with other benzene derivatives such as:
1-tert-Butoxy-4-chlorobenzene: Similar structure but lacks the sulfanyl group.
1-Chloro-4-tert-butoxybenzene: Similar structure but with different substituent positions.
tert-Butyl 4-Chlorophenyl Ether: Another related compound with different functional groups.
Propriétés
Numéro CAS |
60852-05-3 |
|---|---|
Formule moléculaire |
C10H13ClOS |
Poids moléculaire |
216.73 g/mol |
Nom IUPAC |
[4-[(2-methylpropan-2-yl)oxy]phenyl] thiohypochlorite |
InChI |
InChI=1S/C10H13ClOS/c1-10(2,3)12-8-4-6-9(13-11)7-5-8/h4-7H,1-3H3 |
Clé InChI |
KEVGOYKOTQKEKY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC=C(C=C1)SCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene](/img/structure/B14600446.png)
![1,1'-[Propane-2,2-diyldi(4,1-phenylene)]dipyrrolidine](/img/structure/B14600452.png)





![3-Benzylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14600502.png)

![5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole](/img/structure/B14600519.png)
![Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate](/img/structure/B14600521.png)
![4-Hydroxy-2,2-dimethylbicyclo[3.2.1]octan-8-one](/img/structure/B14600529.png)


